(2-Aminophenyl)(2-hydroxyphenyl)methanone
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Overview
Description
Phenylisothiocyanate, also known as isothiocyanatobenzene, is a chemical compound with the molecular formula C7H5NS. It is a colorless liquid with a pungent odor and is primarily used as a reagent in various chemical analyses. Phenylisothiocyanate is known for its role in the Edman degradation process, which is used for sequencing amino acids in peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylisothiocyanate can be synthesized through several methods:
Reaction of Aniline with Carbon Disulfide and Ammonia: Aniline reacts with carbon disulfide and concentrated ammonia to form the ammonium dithiocarbamate salt of aniline.
Sandmeyer Reaction: Aniline is reacted with sodium nitrite and copper (I) thiocyanate to produce phenylisothiocyanate.
Ball Milling Method: Anilines are transformed into isothiocyanates using potassium hydroxide under ball milling conditions in the presence of carbon disulfide.
Industrial Production Methods: Industrial production of phenylisothiocyanate often involves the reaction of aniline with carbon disulfide and ammonia, followed by oxidation with lead (II) nitrate. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Phenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form thioureas.
Cyclization Reactions: In the presence of suitable reagents, phenylisothiocyanate can undergo cyclization to form heterocyclic compounds.
Addition Reactions: It can react with nucleophiles such as alcohols and thiols to form corresponding adducts.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form thioureas.
Alcohols and Thiols: Used in addition reactions to form adducts.
Cyclization Reagents: Various reagents can induce cyclization to form heterocyclic compounds.
Major Products Formed:
Thioureas: Formed from the reaction with amines.
Heterocyclic Compounds: Formed through cyclization reactions.
Adducts: Formed from addition reactions with nucleophiles.
Scientific Research Applications
Phenylisothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
Phenylisothiocyanate exerts its effects through the formation of covalent bonds with nucleophilic sites in proteins and enzymes. This modification can alter the function of these biomolecules, leading to various biological effects. For example, in the Edman degradation process, phenylisothiocyanate reacts with the N-terminal amino acid of a peptide to form a phenylthiocarbamoyl derivative, which can then be cleaved and identified .
Comparison with Similar Compounds
Phenylisothiocyanate is part of the isothiocyanate family, which includes several similar compounds:
Phenethyl Isothiocyanate: Known for its anticancer properties and found in cruciferous vegetables.
Sulforaphane: Another isothiocyanate with potent anticancer and antioxidant properties.
Allyl Isothiocyanate: Found in mustard and horseradish, known for its antimicrobial properties.
Uniqueness of Phenylisothiocyanate: Phenylisothiocyanate is unique due to its specific use in the Edman degradation process, which is a critical technique for protein sequencing. Its ability to form stable derivatives with amino acids makes it indispensable in biochemical research .
Properties
IUPAC Name |
(2-aminophenyl)-(2-hydroxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,15H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKFGNLMLHVIDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561983 |
Source
|
Record name | (2-Aminophenyl)(2-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13134-93-5 |
Source
|
Record name | (2-Aminophenyl)(2-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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